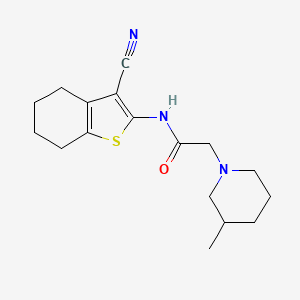
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, also known as DFM-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DFM-1 is a sulfonamide derivative that has been shown to possess potent anti-cancer properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a critical role in tumor growth and survival. N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. However, N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, the synthesis of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is complex and requires multiple steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, which would increase its availability for research and potential clinical use. Additionally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, which would inform its potential use in cancer treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide as a cancer therapeutic.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth in various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10-4-2-3-5-11(10)9-20(18,19)17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPULVBKWUXYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methyl-1H-indol-3-yl)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B4755715.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B4755726.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4755787.png)


![1-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4755807.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4755810.png)
![N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide](/img/structure/B4755815.png)
![N,N-diethyl-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4755816.png)